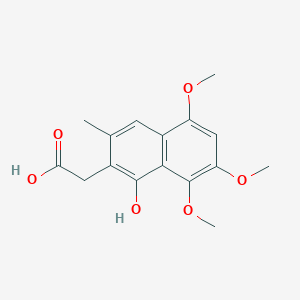
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of naphthalene derivatives, followed by hydroxylation and methoxylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group yields an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,3,5-trimethoxyxanthone: Another polycyclic aromatic compound with similar methoxy and hydroxy groups.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Shares structural similarities and potential biological activities.
Uniqueness
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and acetic acid groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H18O6 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H18O6/c1-8-5-10-11(20-2)7-12(21-3)16(22-4)14(10)15(19)9(8)6-13(17)18/h5,7,19H,6H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
DWJMMCFFPFAVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1CC(=O)O)O)C(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















